molecular formula C16H8ClNO6 B3137824 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 442531-35-3

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B3137824
CAS No.: 442531-35-3
M. Wt: 345.69 g/mol
InChI Key: IMUAHFKUWHTEEB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is a high-value synthetic intermediate designed for advanced chemical and pharmaceutical research. This multifunctional compound integrates an isochroman-3-carboxylic acid core with a chloronitrophenyl substituent, making it a versatile scaffold for constructing more complex molecules. Its primary research value lies in its application as a key building block in medicinal chemistry, particularly for the development of potential therapeutic agents . The structure features a carboxylic acid group and a nitro group, both of which can be selectively reduced or further functionalized. For instance, the nitro group can be reduced to an aniline, a transformation commonly employed in the synthesis of pharmacologically active compounds. A related morpholinone derivative underwent catalytic hydrogenation (e.g., with H₂/Pd/C) to convert a nitrophenyl group to an aminophenyl group, which served as a central precursor for a blood clotting factor Xa inhibitor . The presence of both electron-withdrawing (nitro, chloro) and manipulable (carboxylic acid) functional groups on this aromatic system suggests potential for diverse chemical reactions, including nucleophilic aromatic substitution and amide bond formation, enabling researchers to create targeted libraries for biological screening . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClNO6/c17-11-6-5-8(7-12(11)18(22)23)13-9-3-1-2-4-10(9)16(21)24-14(13)15(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUAHFKUWHTEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)C(=O)O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164471
Record name 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442531-35-3
Record name 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442531-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of 4-chlorophenylacetic acid to introduce the nitro group This is followed by cyclization reactions to form the isochromene ring system

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. For instance, nano-catalysts like nano-Cu complexes have been employed to facilitate the synthesis of similar compounds . The use of such catalysts can significantly reduce reaction times and improve the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isochromene derivatives, amine derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro and chloro groups allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

4-Chloro-3-nitrocoumarin

  • Structure : A coumarin (benzopyrone) backbone with 4-chloro and 3-nitro substituents.
  • Comparison: Unlike the target compound, coumarins lack the fused isochromene system, resulting in distinct electronic and steric profiles.

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

  • Structure : A coumarin derivative with a triazole-linked 4-chlorobenzyl group and a fluorophenethyl carboxamide.
  • Comparison : The amide functionality and triazole spacer in this compound contrast with the direct phenyl substitution and carboxylic acid group in the target molecule. These differences influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Nitroaromatic Pyridazine Derivatives

6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic Acid

  • Structure : A pyridazine ring substituted with a 4-chloro-3-nitrophenyl group and a bromobenzoyl moiety.
  • Comparison : The pyridazine core introduces a six-membered diazine ring, differing from the isochromene’s oxygen-containing heterocycle. This derivative also includes a bromobenzoyl group, which may enhance halogen bonding interactions compared to the simpler carboxylic acid in the target compound. Its reported melting point (288–289°C) suggests higher thermal stability than typical coumarins .

Functional Group Variations in Nitroaromatic Systems

4-Chloro-3-nitrobenzoic Acid Ethyl Ester

  • Structure : A benzoic acid ethyl ester with 4-chloro and 3-nitro substituents.
  • Comparison : The ester group reduces acidity (pKa ~8–10) compared to the carboxylic acid (pKa ~2–4) in the target compound, affecting solubility and reactivity in nucleophilic environments .

4-Chloro-3-nitrocinnamic Acid

  • Structure : A cinnamic acid derivative with 4-chloro and 3-nitro groups on the phenyl ring.
  • Comparison : The α,β-unsaturated carbonyl system in cinnamic acid enables conjugation, altering UV-Vis absorption properties compared to the isochromene system. This structural feature is absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Notable Properties
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid Isochromene 4-Cl, 3-NO₂, COOH Not reported High polarity, reactive COOH group
4-Chloro-3-nitrocoumarin Coumarin 4-Cl, 3-NO₂ Not reported UV-active, moderate solubility
6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic acid Pyridazine 4-Cl, 3-NO₂, Br-benzoyl, COOH 288–289 High thermal stability
4-Chloro-3-nitrobenzoic Acid Ethyl Ester Benzoic acid 4-Cl, 3-NO₂, COOEt Not reported Lipophilic, ester hydrolysis-prone

Research Findings and Implications

  • Reactivity : The carboxylic acid group in the target compound enables facile synthesis of amides and esters, a feature less accessible in ester- or nitrile-containing analogues (e.g., 4-chloro-3-nitrobenzonitrile) .
  • Biological Potential: Pyridazine derivatives (e.g., compound from ) exhibit higher thermal stability, suggesting utility in high-temperature applications, whereas coumarin derivatives (e.g., ) are more explored for antimicrobial activity .
  • Electron-Deficient Character : The nitro and chloro groups in all compared compounds enhance electrophilicity, but the isochromene core’s fused ring system may offer unique π-π stacking interactions in material science contexts .

Biological Activity

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a chloro-nitrophenyl group and an isochromene carboxylic acid moiety, suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C16H8ClNO6C_{16}H_8ClNO_6. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The nitro group can undergo reduction to form amine derivatives, which may possess different biological properties compared to the parent compound.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antinociceptive Properties

In animal studies, this compound demonstrated antinociceptive effects, suggesting it could be useful in pain management therapies. The exact mechanism involves modulation of pain pathways, potentially through interaction with opioid receptors or inhibition of inflammatory mediators.

Table 1: Summary of Biological Activities

Activity Effect Study Reference
Anti-inflammatoryInhibition of cytokines
AntinociceptivePain relief in models
CytotoxicitySelective toxicity in cancer

Case Studies

Several studies have investigated the biological activity of similar compounds within the isochromene family. For instance, a study focused on the cytotoxic effects of isochromene derivatives on cancer cell lines, revealing that structural modifications significantly impacted their efficacy. These findings suggest that further exploration of this compound could lead to the development of novel therapeutic agents.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound using a murine model of acute inflammation. The results indicated a dose-dependent reduction in paw edema, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving:

  • Nitroarene coupling : Palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates, which facilitates nitro group reduction and heterocycle formation .
  • Acid chloride intermediates : Reaction of 4-chloro-3-nitrobenzoyl chloride with isochromene precursors, followed by cyclization under acidic conditions. This method requires careful control of stoichiometry to avoid byproducts like chlorinated impurities .
  • Key steps :
    • Introduction of the chlorophenyl-nitro group via electrophilic aromatic substitution.
    • Cyclization using dehydrating agents (e.g., POCl₃) to form the isochromene core.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm). The nitro group causes deshielding in adjacent protons .
    • IR : Peaks at ~1720 cm⁻¹ (carboxylic acid C=O) and ~1520 cm⁻¹ (nitro group).
  • Crystallography : Single-crystal X-ray diffraction confirms planar geometry of the isochromene ring and dihedral angles between the chlorophenyl and nitro groups (~15–25°) .

Q. What are the solubility properties and recommended solvents for this compound?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Methanol~10
    Chloroform~25
  • Recommendations : Use DMSO for biological assays and chloroform for synthetic reactions. Avoid aqueous buffers (pH >7) due to carboxylic acid deprotonation and precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Critical parameters :
    • Temperature : Maintain 80–100°C during cyclization to balance reaction rate and side-product formation .
    • Catalyst loading : 5 mol% Pd/C with HCO₂H as a reductant achieves >70% yield in nitro group reduction .
    • Workup : Use cold ethanol for recrystallization to isolate pure product (mp 99–101°C) .
  • Troubleshooting :
    • Low yield: Check for residual moisture, which hydrolyzes intermediates.
    • Impurities: Column chromatography (silica gel, hexane:EtOAc 3:1) removes nitro-reduction byproducts .

Q. What computational methods are used to predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps (~4.5 eV) to predict electrophilic reactivity at the nitro group .
  • Molecular docking : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), where the carboxylic acid group forms hydrogen bonds with Arg120 .
  • MD simulations : Reveal stability in lipid bilayers, suggesting potential membrane permeability .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Case study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for COX-2 inhibition) may arise from:
    • Assay conditions : Variations in buffer pH (affecting ionization) or DMSO concentration (>1% reduces activity) .
    • Compound purity : HPLC-MS analysis (≥95% purity required) prevents false positives from degradation products .
  • Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • First aid :
    • Inhalation: Move to fresh air; administer oxygen if needed.
    • Skin contact: Wash with soap/water for 15 minutes .
  • Storage : -20°C under argon to prevent nitro group degradation .

Stability and Degradation

Q. How does the compound degrade under UV light or high pH?

  • UV exposure : Nitro group photoreduction generates amine derivatives (confirmed by LC-MS). Store in amber vials .
  • Alkaline conditions : Carboxylic acid deprotonation leads to solubility loss; adjust pH to 4–6 for aqueous studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid

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